Basic pKa Value: 1-(3-Chloro-2-methylbenzyl)piperazine vs. 1-Benzylpiperazine
The predicted pKa of 1-(3-chloro-2-methylbenzyl)piperazine is 8.85 ± 0.10 . This value is lower than that of the unsubstituted analog 1-benzylpiperazine (predicted pKa 9.25 ± 0.10) , indicating that the 3-chloro-2-methyl substitution slightly reduces the basicity of the piperazine nitrogen. This difference can impact the protonation state at physiological pH, influencing membrane permeability and target binding in biological assays.
| Evidence Dimension | pKa (acid dissociation constant) of the piperazine amine |
|---|---|
| Target Compound Data | 8.85 ± 0.10 (Predicted) |
| Comparator Or Baseline | 1-Benzylpiperazine: 9.25 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = -0.4 |
| Conditions | Predicted values from ChemicalBook database; no experimental pKa available |
Why This Matters
Procurement of the correct 3-chloro-2-methylbenzyl analog ensures that experimental ionization states and associated physicochemical behavior match the intended design, avoiding discrepancies that could arise from using a more basic unsubstituted benzylpiperazine.
